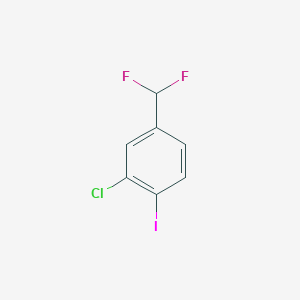

2-Chloro-4-(difluoromethyl)-1-iodobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(difluoromethyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2I/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXJWEJUJGSRFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Transformations Utilizing 2 Chloro 4 Difluoromethyl 1 Iodobenzene As a Building Block

Multi-Step Synthesis of Complex Organofluorine Molecules

The presence of two different halogen atoms with distinct reactivities on 2-Chloro-4-(difluoromethyl)-1-iodobenzene allows for its use in multi-step synthetic sequences to create highly functionalized aromatic compounds.

Iterative cross-coupling is a powerful strategy that leverages the differential reactivity of multiple leaving groups on a single substrate to build molecular complexity in a stepwise fashion. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-OTf > C-Cl. nih.gov This established hierarchy allows for the selective functionalization of the C-I bond on this compound while leaving the more robust C-Cl bond intact for a subsequent transformation.

This orthogonal reactivity enables a two-step, one-pot or sequential approach where the iodine is first substituted via a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reaction. Following the first coupling, the reaction conditions can be modified (e.g., by changing the ligand, catalyst, or increasing the temperature) to activate the less reactive C-Cl bond for a second, different cross-coupling reaction. nih.gov This method provides a highly efficient route to unsymmetrically di-substituted benzene (B151609) derivatives.

Table 1: Exemplary Iterative Suzuki-Miyaura Cross-Coupling Reactions This interactive table showcases a typical two-step sequence for the functionalization of this compound.

| Step | Reactant 1 | Reactant 2 | Catalyst/Ligand (Typical) | Product |

|---|---|---|---|---|

| 1 | This compound | Aryl Boronic Acid (Ar¹-B(OH)₂) | Pd(PPh₃)₄ | 2-Chloro-4-(difluoromethyl)-1-aryl¹-benzene |

The significant difference in bond dissociation energy and susceptibility to oxidative addition between the C-I and C-Cl bonds is the foundation for the selective synthesis using this compound. The C-I bond is considerably weaker and more polarizable, making it highly reactive towards low-valent transition metal catalysts, such as Pd(0), under mild conditions. nih.gov

This allows for a wide range of transformations to be performed selectively at the iodine position. For example, a Sonogashira coupling with a terminal alkyne can be achieved at the C-I position without affecting the C-Cl bond. The resulting chloro-substituted product can then be subjected to a different type of reaction, such as a nucleophilic aromatic substitution (SₙAr) or a second, more forcing cross-coupling reaction. This differential reactivity is a key advantage, as it minimizes the need for protecting groups and shortens synthetic routes to complex molecules. dntb.gov.ua

Derivatization for Specialized Synthetic Targets

The unique substitution pattern of this compound makes it an ideal starting material for derivatization into a variety of specialized molecules, including pharmacologically active heterocycles and complex polyfluorinated systems.

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of countless pharmaceutical agents. kit.educlockss.org Palladium-catalyzed reactions like the Buchwald-Hartwig amination are instrumental in forming C-N bonds. Utilizing this compound, one can selectively couple an amine to the C-I position. The remaining chlorine atom can then be used as a handle for further cyclization reactions to construct bicyclic or more complex heterocyclic systems, such as quinolines, indoles, or benzodiazepines. clockss.org This stepwise approach allows for the precise installation of various substituents, facilitating the creation of diverse compound libraries for drug discovery.

Table 2: Synthesis of a Benzodiazepine Precursor This table illustrates the selective amination at the iodine position, a key step in forming nitrogen-containing heterocycles.

| Reactant 1 | Reactant 2 | Catalyst/Ligand (Typical) | Conditions | Product |

|---|

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, biologically active molecule in the final steps of its synthesis. mpg.descispace.com This approach allows for the rapid generation of analogues to optimize a drug's properties without resorting to a lengthy de novo synthesis for each new derivative. nih.gov this compound can be pre-functionalized at the more reactive iodine position to generate a boronic acid or ester derivative. This new reagent, 2-chloro-4-(difluoromethyl)phenylboronic acid, can then be used in a Suzuki-Miyaura coupling to attach the chloro-difluoromethylphenyl moiety onto a complex drug scaffold containing a halide or triflate, thereby exploring new chemical space. researchgate.net

The demand for polyfluorinated aromatic compounds is driven by their unique applications in materials science and agrochemicals. The difluoromethyl group (CHF₂) on the starting material already imparts specific electronic properties. The chlorine atom on the ring can be converted into a trifluoromethyl group (CF₃) via copper-mediated trifluoromethylation reactions using reagents like the Togni reagent or Ruppert-Prakash reagent (TMSCF₃). This transformation would typically be performed after the iodine has been functionalized, resulting in a polyfluorinated aromatic system containing both CHF₂ and CF₃ groups, which can significantly alter the molecule's lipophilicity and electronic nature.

Spectroscopic and Computational Characterization of 2 Chloro 4 Difluoromethyl 1 Iodobenzene

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the connectivity of atoms, the molecular weight and formula, and the functional groups present in the molecule.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and environment of atoms within a molecule. For 2-Chloro-4-(difluoromethyl)-1-iodobenzene, ¹H, ¹⁹F, and ¹³C NMR are particularly informative.

The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the single proton of the difluoromethyl group. The substitution pattern on the benzene (B151609) ring (chloro at C2, difluoromethyl at C4, and iodo at C1) dictates the chemical shifts and coupling patterns of the aromatic protons. The highly electronegative iodine and chlorine atoms, along with the electron-withdrawing difluoromethyl group, will deshield the aromatic protons, shifting their resonances downfield.

The proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹J H-F coupling). Its chemical shift will be in a region typical for a proton attached to a carbon bearing two fluorine atoms.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.60 - 7.75 | Doublet (d) | JH3-H5 ≈ 2.0 Hz |

| H-5 | 7.45 - 7.60 | Doublet of Doublets (dd) | JH5-H6 ≈ 8.5 Hz, JH5-H3 ≈ 2.0 Hz |

| H-6 | 7.90 - 8.05 | Doublet (d) | JH6-H5 ≈ 8.5 Hz |

| -CHF₂ | 6.60 - 7.00 | Triplet (t) | ¹JH-F ≈ 56.0 Hz |

¹⁹F NMR is a crucial technique for characterizing fluorine-containing compounds. colorado.eduucsb.edu For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet by the single proton of the difluoromethyl group (a ¹J F-H coupling). The chemical shift is anticipated to be in the typical range for difluoromethyl groups attached to an aromatic ring. sigmaaldrich.com

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -115 | Doublet (d) | ¹JF-H ≈ 56.0 Hz |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the difluoromethyl group. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bonded to iodine (C-1) is expected to be shifted upfield due to the "heavy atom effect," a phenomenon observed with heavier halogens. The carbons attached to the electronegative chlorine (C-2) and the electron-withdrawing difluoromethyl group (C-4) will be shifted downfield. The carbon of the difluoromethyl group itself will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J C-F).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-decoupled) |

| C-1 (C-I) | 95 - 100 | Singlet |

| C-2 (C-Cl) | 138 - 142 | Singlet |

| C-3 | 129 - 132 | Singlet |

| C-4 (C-CHF₂) | 133 - 137 | Singlet |

| C-5 | 126 - 129 | Singlet |

| C-6 | 130 - 133 | Singlet |

| -CHF₂ | 112 - 116 | Triplet (¹JC-F ≈ 240 Hz) |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern would likely be dominated by the cleavage of the weakest bond, which is the C-I bond, leading to a prominent peak corresponding to the loss of an iodine radical ([M-I]⁺). Other expected fragments would result from the loss of chlorine ([M-Cl]⁺) or the difluoromethyl group ([M-CHF₂]⁺).

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₇H₄³⁵ClF₂I]⁺ | ~292 | Molecular Ion (M⁺) |

| [C₇H₄³⁷ClF₂I]⁺ | ~294 | M+2 Isotope Peak |

| [C₇H₄ClF₂]⁺ | ~165 | Fragment from loss of Iodine ([M-I]⁺) |

| [C₇H₄F₂I]⁺ | ~257 | Fragment from loss of Chlorine ([M-Cl]⁺) |

| [C₆H₄ClI]⁺ | ~241 | Fragment from loss of CHF₂ ([M-CHF₂]⁺) |

| [C₆H₅]⁺ | ~77 | Phenyl cation fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching of the C=C bonds within the aromatic ring will produce a series of peaks in the 1600-1450 cm⁻¹ region. The most intense and characteristic bands are expected to be the C-F stretching vibrations of the difluoromethyl group, which are typically strong and found in the 1150-1050 cm⁻¹ range. The C-Cl and C-I stretching vibrations occur at lower frequencies in the fingerprint region. Additionally, C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region can provide information about the 1,2,4-trisubstitution pattern of the benzene ring.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1580 - 1450 | Aromatic C=C Ring Stretch |

| 1350 - 1150 | C-H in-plane bend |

| 1150 - 1050 | C-F Stretch (strong) |

| 900 - 800 | Aromatic C-H Out-of-Plane Bend |

| 800 - 650 | C-Cl Stretch |

| < 600 | C-I Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry provides a powerful lens for examining the nuanced electronic and structural properties of molecules like this compound. In the absence of direct experimental spectroscopic and detailed mechanistic studies for this specific compound, theoretical methods offer valuable predictive insights into its behavior, from reaction pathways to molecular stability. These computational approaches allow for a systematic exploration of its chemical characteristics.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the intricacies of chemical reactions. By calculating the electron density of a system, DFT can accurately predict the geometries of reactants, products, and the high-energy transition states that connect them, thereby mapping out the entire reaction mechanism and its associated energy changes.

For this compound, DFT could be employed to model key reactions, such as nucleophilic aromatic substitution or the formation of organometallic reagents. The calculated activation energy barriers for these transformations would provide a quantitative measure of reaction feasibility. Furthermore, analysis of the electronic structure of calculated transition states can reveal the nature of bond-forming and bond-breaking processes.

The difluoromethyl (CHF2) group is a critical substituent that significantly influences the electronic properties of the benzene ring. Computational studies on molecules containing CHF2 groups have highlighted their unique electronic effects. The strong electronegativity of the fluorine atoms makes the CHF2 group a potent electron-withdrawing moiety. This property can be quantitatively assessed through DFT calculations by analyzing the charge distribution within the molecule.

DFT calculations can provide insights into how the difluoromethyl group affects the electrostatic potential surface of this compound. This, in turn, dictates how the molecule interacts with other reagents, particularly in reactions sensitive to electronic effects. The electron-withdrawing nature of the CHF2 group is expected to influence the reactivity of the aromatic ring, for example, by activating it towards nucleophilic attack.

Molecular Modeling for Conformational Analysis and Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structure and dynamic behavior of molecules. For a molecule like this compound, which has a degree of rotational freedom around the bond connecting the difluoromethyl group to the aromatic ring, conformational analysis is crucial for understanding its preferred shape and how this influences its reactivity.

By systematically rotating the C-C bond and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. The relative energies of these conformers, and the energy barriers between them, determine their populations at a given temperature and the ease of interconversion. The predicted lowest-energy conformation is often the most relevant for predicting reactivity, as it represents the most likely structure to be involved in a chemical reaction.

Quantum Chemical Methods for Bond Dissociation Energies and Stability Assessments

Quantum chemical methods, including high-level ab initio calculations and DFT, are invaluable for determining the strengths of chemical bonds. The bond dissociation energy (BDE) is a fundamental measure of bond strength, defined as the enthalpy change when a bond is broken homolytically. For this compound, the BDEs of the C-I, C-Cl, and C-F bonds are of particular interest as they can predict the most likely site of bond cleavage in various chemical processes.

Generally, the C-I bond is the weakest among the carbon-halogen bonds in this molecule, making it the most probable site for reactions involving radical intermediates or oxidative addition in organometallic catalysis. Quantum chemical calculations can provide precise theoretical estimates for these BDEs. For instance, the experimental bond dissociation energy for the C-I bond in similar iodobenzene (B50100) compounds is known to be significantly lower than that of C-Cl or C-F bonds. While no specific calculated values for this compound are available, general trends in halogenated compounds can be referenced.

| Bond Type | General Experimental BDE (kJ/mol) |

| C-I (in aromatics) | ~270-280 |

| C-Cl (in aromatics) | ~390-400 |

| C-F (in aromatics) | ~520-530 |

Note: These are general approximate values for aryl halides and may not represent the exact values for this compound. The presence of other substituents can influence these values.

These theoretical assessments of stability and bond strengths are crucial for designing synthetic routes and predicting the chemical behavior of this compound under various conditions.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Organofluorine Chemistry

Difluoromethylated aromatic compounds have made significant contributions to organofluorine chemistry, primarily by providing access to molecules with unique and advantageous physicochemical properties. The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl or thiol groups, enhancing metabolic stability and modulating bioactivity. nih.gov The presence of fluorine atoms alters the electronic properties and conformation of parent molecules, which is a critical strategy in modern drug discovery. qmul.ac.uk

The key contribution of building blocks like 2-Chloro-4-(difluoromethyl)-1-iodobenzene lies in their utility as versatile platforms for constructing complex molecular architectures. The strategic placement of three distinct functional handles—an iodine atom, a chlorine atom, and a difluoromethyl group—on a benzene (B151609) ring allows for programmed, site-selective modifications. The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions, enabling initial skeletal elaboration. The less reactive carbon-chlorine bond provides an orthogonal site for subsequent functionalization. This hierarchical reactivity is a cornerstone of efficient and convergent synthesis.

The development of novel difluoromethylating reagents and protocols has been a major focus over the past decade. chinesechemsoc.orgsustech.edu.cn Reagents such as zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) and various phosphonium (B103445) salts have enabled the direct introduction of the CHF₂ moiety into organic molecules under increasingly mild conditions, including through photoredox catalysis. chinesechemsoc.orgnih.gov Compounds like this compound are often the products of these advanced methodologies and serve as crucial intermediates that would be difficult to access through classical methods.

| Functional Group | Typical Bioisosteric Replacement For | Key Physicochemical Contributions | Relative Bond Reactivity in Cross-Coupling |

|---|---|---|---|

| Difluoromethyl (-CHF₂) | Hydroxyl (-OH), Thiol (-SH), Amine (-NH₂) | Increases lipophilicity, acts as a hydrogen bond donor, enhances metabolic stability. | Generally inert to cross-coupling. |

| Iodo (-I) | N/A (Used as a synthetic handle) | Excellent leaving group for C-C and C-heteroatom bond formation. | Highest (C-I > C-Br > C-Cl) |

| Chloro (-Cl) | N/A (Used as a synthetic handle) | Good leaving group, often requires more forcing conditions or specialized catalysts. | Lowest (C-I > C-Br > C-Cl) |

Emerging Avenues in Difluoromethylated Aryl Halide Chemistry

The chemistry of difluoromethylated aryl halides is rapidly evolving, driven by advances in catalysis and synthetic methodology. qmul.ac.uk Several emerging avenues promise to expand the synthetic utility of these building blocks significantly.

One of the most promising frontiers is the continued development of late-stage difluoromethylation techniques. While many methods exist to create simple difluoromethylated arenes, methodologies that can install the CHF₂ group onto complex, highly functionalized molecules remain in high demand. This includes expanding the scope of C-H activation strategies to directly convert aryl C-H bonds to C-CHF₂ bonds, bypassing the need for pre-functionalized halides.

Another major area of innovation lies in catalysis. The past decade has seen a surge in the use of photoredox and electrochemical methods in organofluorine chemistry. qmul.ac.ukcas.cn These strategies provide access to radical intermediates under exceptionally mild conditions, enabling transformations that are challenging with traditional thermal methods. Applying these techniques to difluoromethylated aryl halides could unlock novel reaction pathways, such as radical-radical couplings or the functionalization of the difluoromethyl group itself. Furthermore, the development of base metal catalysts (e.g., nickel, copper, iron) for cross-coupling reactions involving aryl chlorides continues to be a critical goal, offering more sustainable and cost-effective alternatives to palladium. chinesechemsoc.orgchemrxiv.org

| Catalytic Strategy | Typical Reaction Type | Advantages | Representative Metal/System |

|---|---|---|---|

| Palladium-Catalysis | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Couplings | Broad substrate scope, high efficiency, well-understood mechanisms. | Pd(OAc)₂, Pd₂(dba)₃ with various phosphine (B1218219) ligands. |

| Copper-Catalysis | Ullmann Coupling, Trifluoromethylthiolation, Difluoromethylation | Cost-effective, unique reactivity profiles, effective for C-heteroatom bonds. chinesechemsoc.org | CuI, CuTC, (bpy)CuSCF₃. chinesechemsoc.org |

| Nickel-Catalysis | Reductive Coupling, C-Cl bond activation, Difluoromethylation | Excellent for activating less reactive C-Cl bonds, cost-effective. chinesechemsoc.org | NiCl₂(dme), Ni(COD)₂. |

| Photoredox Catalysis | Radical Fluoroalkylation, C-H Functionalization, Atom Transfer Radical Addition | Extremely mild conditions (visible light, room temp), unique radical pathways. qmul.ac.uk | Ir(ppy)₃, Ru(bpy)₃Cl₂, organic dyes. |

Untapped Potential of this compound in Advanced Organic Synthesis

The true potential of this compound lies in its capacity for programmed, sequential functionalization to rapidly build molecular complexity. Its distinct reactivity pattern allows chemists to approach synthesis in a highly convergent and modular fashion. The carbon-iodine bond can be selectively targeted for a wide range of palladium- or copper-catalyzed cross-coupling reactions, leaving the chlorine atom intact for a subsequent, orthogonal transformation.

This untapped potential can be realized in several areas:

Medicinal Chemistry: The compound can serve as a versatile scaffold for generating libraries of drug candidates. An initial Suzuki or Sonogashira coupling at the iodine position can introduce a key pharmacophore, followed by a Buchwald-Hartwig amination or Ullmann etherification at the chlorine position to append a second diversity element. The difluoromethyl group would remain as a key modulator of the final compound's biological properties.

Agrochemicals: Similar synthetic strategies can be employed to create novel pesticides and herbicides, where the difluoromethyl group can enhance potency and metabolic stability.

Materials Science: The unique electronic properties imparted by the difluoromethyl group make this building block attractive for synthesizing novel organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Sequential couplings could be used to construct complex conjugated systems with precisely tuned electronic characteristics.

The table below outlines a hypothetical, yet synthetically feasible, reaction sequence that illustrates this untapped potential. Such a strategy allows for the controlled and stepwise construction of a complex, multi-substituted aromatic core from a single, readily accessible starting material.

| Step | Reaction Type | Reactive Site | Typical Conditions | Potential Product Class |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-I | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Substituted biaryls |

| 2 | Buchwald-Hartwig Amination | C-Cl | R₂NH, Pd₂(dba)₃, Xantphos, NaOᵗBu, Dioxane | Di- and tri-substituted anilines |

| 1 | Sonogashira Coupling | C-I | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkynes |

| 2 | Ullmann Etherification | C-Cl | R-OH, CuI, Cs₂CO₃, Phenanthroline, Toluene | Diaryl ethers |

| 1 | Heck Reaction | C-I | Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbenes and cinnamates |

| 2 | Cyanation | C-Cl | Zn(CN)₂, Pd(PPh₃)₄, DMF | Aromatic nitriles |

By leveraging these modern synthetic methods, this compound and related structures are poised to become indispensable tools for chemists aiming to access novel, high-value molecules with tailored functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-(difluoromethyl)-1-iodobenzene?

- Methodology : The compound is typically synthesized via halogenation or substitution reactions. For example, iodination of a pre-functionalized benzene derivative (e.g., 2-chloro-4-(difluoromethyl)benzene) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (0–25°C), and catalyst (e.g., Lewis acids like FeCl₃) are critical for regioselectivity and yield optimization .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and electronic environments. Fluorine coupling patterns in ¹⁹F NMR confirm the difluoromethyl group .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~274.43 g/mol for C₇H₅ClF₂I) .

- X-ray Crystallography : Resolves steric effects of the bulky iodine and difluoromethyl groups .

- Data Table :

| Property | Value (Analogs) | Source |

|---|---|---|

| Molecular Weight | ~274.43 g/mol | |

| Boiling Point | 96–98°C (analog) | |

| LogP | ~3.08 (estimated) |

Q. What are the key physicochemical properties, and how are they experimentally determined?

- Methodology :

- LogP : Measured via shake-flask method or HPLC retention time analysis to assess hydrophobicity .

- Density : Determined using a pycnometer (e.g., ~2.008 g/cm³ for analogs) .

- Solubility : Evaluated in solvents like DMSO or THF using gravimetric analysis .

Advanced Research Questions

Q. How does the difluoromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing difluoromethyl group enhances electrophilicity at the iodine position, facilitating oxidative addition with palladium catalysts. Competitive experiments with non-fluorinated analogs (e.g., methyl vs. difluoromethyl) quantify rate differences. DFT calculations model transition states to explain steric and electronic effects .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling points or LogP values)?

- Methodology :

- Multi-technique validation : Compare DSC (melting point) and gas chromatography (boiling point) data across labs .

- Computational cross-checks : Use software like COSMOtherm to predict LogP and compare with experimental results .

- Sample purity : Employ HPLC or elemental analysis to rule out impurities as error sources .

Q. What computational strategies predict the compound’s interactions in biological systems (e.g., enzyme inhibition)?

- Methodology :

- Docking simulations : Use AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450 enzymes).

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- QSAR models : Corrogate substituent effects (e.g., iodine’s van der Waals radius vs. fluorine’s electronegativity) .

Q. What strategies mitigate challenges in regioselective functionalization of the benzene ring?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.